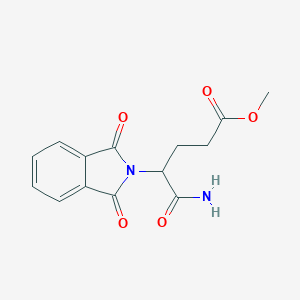
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate, commonly known as MAO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAO belongs to the class of compounds known as oxindole derivatives and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of MAO is not fully understood, but it is believed to act on multiple targets within cancer cells. MAO has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MAO also induces oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor protein and the induction of apoptosis.
Efectos Bioquímicos Y Fisiológicos
MAO has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, MAO has been found to exhibit antioxidant activity, anti-inflammatory activity, and neuroprotective activity. MAO has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MAO in lab experiments is its potent anticancer activity. MAO has been found to exhibit activity against a wide range of cancer cell lines, making it a versatile compound for cancer research. However, one of the limitations of using MAO in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on MAO. One area of research is the development of more efficient synthesis methods for MAO, which could make it more accessible for scientific research. Another area of research is the exploration of the molecular targets of MAO, which could provide insights into its mechanism of action. Additionally, researchers could investigate the potential of MAO as a therapeutic agent for other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of MAO involves the condensation of 2,3-dioxoindoline-5-carboxylic acid with methyl 5-aminopentanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields MAO as a white solid with a melting point of 223-225°C.
Aplicaciones Científicas De Investigación
MAO has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of MAO is in the field of cancer research. Studies have shown that MAO has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MAO has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
19143-28-3 |
|---|---|
Nombre del producto |
Methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
Fórmula molecular |
C14H14N2O5 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
methyl 5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C14H14N2O5/c1-21-11(17)7-6-10(12(15)18)16-13(19)8-4-2-3-5-9(8)14(16)20/h2-5,10H,6-7H2,1H3,(H2,15,18) |
Clave InChI |
WVZKGMCPPYUQOB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
COC(=O)CCC(C(=O)N)N1C(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



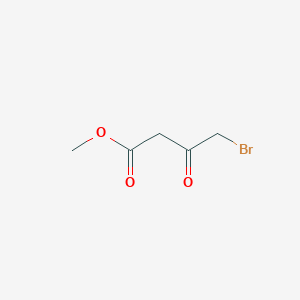
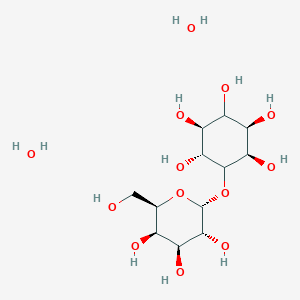
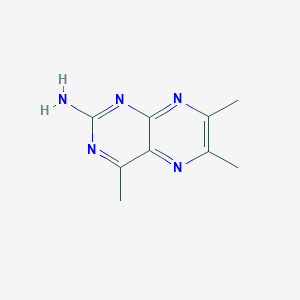

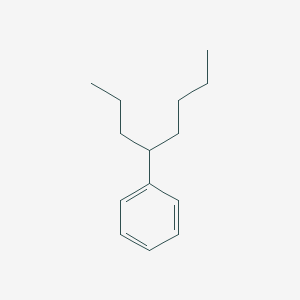
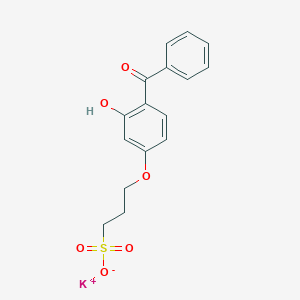
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)

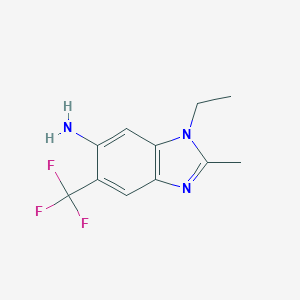
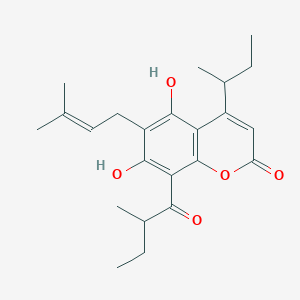

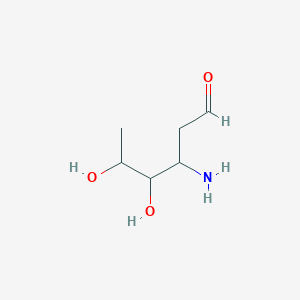

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)